Thermodynamic Stability: Isomer Comparison
Quantum chemical calculations (MP2/6-31G(d)) reveal that 9-anthrol is thermodynamically less stable than its positional isomers, 1-anthrol and 2-anthrol, by approximately 6 kJ mol⁻¹. This energetic difference is attributed to steric hindrance at the central (9) position of the anthracene ring [1]. This finding is critical for understanding the compound's unique reactivity profile and its tendency to undergo tautomerization or oxidation, distinguishing it from the more stable, but less reactive, peripheral isomers. Additionally, the tautomer anthrone is calculated to be 13.7 ± 6.4 kJ mol⁻¹ more stable than 9-anthrol, which aligns well with experimental estimates [2].
| Evidence Dimension | Thermodynamic Stability (Relative Enthalpy of Formation) |
|---|---|
| Target Compound Data | 9-anthrol (baseline reference, set as less stable) |
| Comparator Or Baseline | 1-anthrol and 2-anthrol |
| Quantified Difference | ~6 kJ mol⁻¹ (1- and 2-anthrols more stable than 9-anthrol) |
| Conditions | MP2/6-31G(d) quantum chemical calculations with zero-point vibrational energies and thermal corrections |
Why This Matters
This quantifies the unique energetic penalty associated with the 9-position hydroxyl, explaining why 9-anthrol exhibits distinct reactivity (e.g., oxidation susceptibility, tautomerism) not shared by its 1- or 2-isomers, which is a crucial consideration for synthetic route design and stability assessment.
- [1] Slayden, S. W., & Liebman, J. F. (2004). The energetics of the isomeric anthrols. Molecular Physics, 102(8), 731-739. View Source
- [2] Slayden, S. W., & Liebman, J. F. (2004). The energetics of the isomeric anthrols. Molecular Physics, 102(8), 731-739. View Source
